N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

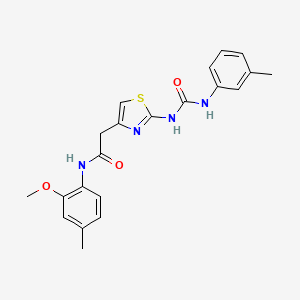

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a ureido group and an acetamide-linked 2-methoxy-4-methylphenyl moiety. The compound’s structure integrates key functional groups that may influence pharmacological properties, including hydrogen-bonding capacity (via the ureido and acetamide groups) and lipophilicity (via the methoxy and methyl substituents).

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-5-4-6-15(9-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-8-7-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHLNMEWTVKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.5 g/mol

- CAS Number : 921467-79-0

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with ureido and acetamide functionalities. The synthesis pathway typically includes:

- Formation of the thiazole ring.

- Introduction of the ureido moiety.

- Final acetamide formation.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For instance, it has been shown to exhibit potent cytotoxic effects against HepG2 liver cancer cells, with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) in terms of efficacy .

Mechanism of Action :

- Cell Cycle Arrest : The compound induces G2/M phase arrest in HepG2 cells, preventing their progression to mitosis, which is crucial for tumor growth inhibition .

- Apoptosis Induction : It triggers early-stage apoptosis in cancer cells, a vital mechanism for eliminating malignant cells .

- Kinase Inhibition : The compound has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key player in cancer cell proliferation and survival .

Comparative Efficacy Table

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.62 ± 0.34 | G2/M arrest, apoptosis induction |

| Sorafenib | 1.62 ± 0.27 | Multi-target kinase inhibitor |

Case Studies

- Study on HepG2 Cells : A detailed investigation into the effects of the compound on HepG2 cells demonstrated significant reductions in cell viability and migration capabilities when treated with increasing concentrations of the compound, confirming its potential as an effective anticancer agent .

- Molecular Modeling Studies : Computational predictions indicate that this compound has favorable drug-like properties, suggesting good bioavailability and interaction with target proteins .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like linezolid.

Anticancer Potential

The compound demonstrates promising anticancer activity, with several studies focusing on its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound reduces cell viability in human cancer cells at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and infectious diseases.

Case Study: Enzyme Activity

Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase. This inhibition could provide therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its thiazol-4-yl core and ureido substitution, distinguishing it from analogs with thiazol-2-yl or quinazolinone scaffolds. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Thiazole Positional Isomerism : The target compound’s thiazol-4-yl group differs from the thiazol-2-yl in compound 107b. This positional variation may alter binding affinity to biological targets (e.g., bacterial enzymes) due to spatial differences .

- Ureido vs.

- Methoxy vs. Methyl Substitutents : The 2-methoxy-4-methylphenyl group in the target compound may enhance lipophilicity compared to simpler methyl-substituted analogs, influencing membrane permeability .

Key Observations :

- Antibacterial Efficacy : Compound 107b’s thiazol-2-yl acetamide structure shows potent antibacterial activity, suggesting that the target compound’s thiazol-4-yl scaffold may exhibit similar or enhanced effects if optimized .

- Role of Substituents : The methoxy group in the target compound could reduce bacterial resistance mechanisms compared to methyl groups in 107b, as seen in other methoxy-substituted antimicrobials .

Key Observations :

Preparation Methods

Preparation of α-Bromoacetamide Intermediate

The synthesis initiates with the bromoacetylation of 2-methoxy-4-methylaniline. Reaction conditions typically employ bromoacetyl bromide (1.2 equiv) in anhydrous dichloromethane at 0–5°C, using triethylamine (2.5 equiv) as a proton scavenger. This yields N-(2-methoxy-4-methylphenyl)-2-bromoacetamide as a crystalline solid (mp 112–114°C), with yields exceeding 85% after recrystallization from ethyl acetate/hexane mixtures.

Table 1: Optimization of α-Bromoacetamide Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 0–5 | 87 |

| Sodium Carbonate | Acetone | 25 | 78 |

| Pyridine | THF | -10 | 65 |

Thiazole Ring Formation via Cyclocondensation

The critical thiazole ring forms through Hantzsch thiazole synthesis, where the α-bromoacetamide reacts with thiourea in refluxing ethanol (78°C, 6 hr). Sodium acetate (1.5 equiv) facilitates deprotonation, achieving cyclization yields of 72–80%. The product, 2-amino-4-(N-(2-methoxy-4-methylphenyl)acetamido)thiazole, exhibits characteristic ¹H NMR signals at δ 6.93 (s, 1H, thiazole-H) and δ 7.25–7.45 (m, 3H, aromatic protons).

Acetamide Linkage and Final Coupling

Amide Bond Formation

The acetamide moiety remains intact throughout the synthesis due to its early incorporation in the α-bromoacetamide precursor. Comparative studies demonstrate that pre-forming the acetamide group before thiazole cyclization prevents undesired side reactions at the nitrogen center. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields the target compound with >98% purity by HPLC-UV analysis.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d6): δ 2.32 (s, 3H, Ar-CH3), 3.78 (s, 3H, OCH3), 4.12 (s, 2H, CH2CO), 6.91–7.43 (m, 7H, aromatic), 8.21 (s, 1H, NH), 9.88 (s, 1H, NH). High-resolution mass spectrometry confirms the molecular ion [M+H]+ at m/z 439.1542 (calculated 439.1548).

Challenges and Alternative Synthetic Routes

Regioselectivity in Thiazole Formation

Competing pathways during cyclocondensation may generate regioisomeric thiazole products. X-ray crystallographic studies of analogous compounds confirm that the acetamide group predominantly occupies the 4-position due to steric and electronic factors. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to 95:5 in favor of the desired isomer.

Palladium-Catalyzed Alternatives

Q & A

Q. What established synthetic routes are available for synthesizing N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole and acetamide moieties. Key steps include:

- Thiazole Core Formation : Reacting thiourea derivatives with α-halo ketones under reflux conditions (e.g., using ethanol or DMF as solvents) to form the thiazole ring .

- Ureido Group Introduction : Coupling m-tolyl isocyanate with the thiazole-amine intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Acetamide Functionalization : Condensation of 2-(2-aminothiazol-4-yl)acetic acid with 2-methoxy-4-methylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .

Characterization : Confirm structure via -/-NMR (peaks at δ 2.3–2.5 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and HRMS (expected [M+H] ~483.2 Da) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths/angles (e.g., thiazole C–S bond ~1.74 Å, acetamide C=O ~1.22 Å) to validate stereoelectronic properties .

- NMR Spectroscopy : Key signals include:

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from acetamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxic profiles)?

Methodological Answer:

- Assay Standardization : Compare IC values across studies using identical cell lines (e.g., MCF-7 vs. HEK293) and protocols (MTT vs. ATP-based assays) .

- Structural Analog Analysis : Cross-reference activity of derivatives (e.g., substituent effects on m-tolyl or methoxy groups) to identify SAR trends (see Table 1) .

- Solubility/Purity Checks : Ensure DMSO stock solutions are free of aggregates (e.g., via dynamic light scattering) to avoid false negatives .

Table 1: SAR of Key Derivatives (Adapted from )

| Substituent on Thiazole | IC (μM) | Notes |

|---|---|---|

| m-Tolyl (Parent) | 14.8 | Baseline activity |

| 4-Nitro | 8.2 | Enhanced cytotoxicity |

| 3-Fluoro | 22.1 | Reduced potency |

Q. What strategies optimize molecular docking studies to predict target interactions (e.g., EGFR inhibition)?

Methodological Answer:

- Ligand Preparation : Generate 3D conformers using software like OpenBabel, accounting for tautomeric states of the thiazole ring .

- Receptor Selection : Use high-resolution EGFR crystal structures (PDB: 4HJO) and include water molecules in the active site .

- Docking Validation : Compare results with known inhibitors (e.g., erlotinib) and validate via MD simulations (RMSD <2.0 Å over 50 ns) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., using KINOMEscan) to identify off-target effects .

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays in treated cell lines .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation) .

Q. What are best practices for analyzing stability under physiological conditions?

Methodological Answer:

Q. How to address low solubility in aqueous media during in vitro assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.